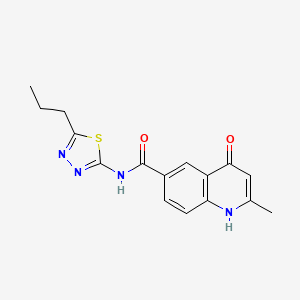

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Description

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

2-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-4-14-19-20-16(23-14)18-15(22)10-5-6-12-11(8-10)13(21)7-9(2)17-12/h5-8H,3-4H2,1-2H3,(H,17,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJWNZRUNNMIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylquinoline with suitable thiadiazole derivatives under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For instance, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiadiazole moiety but shares similar core structure.

N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide: Lacks the hydroxyl group at the 4-position.

2-methylquinoline-6-carboxamide: Lacks both the hydroxyl group and the thiadiazole moiety.

Uniqueness

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is unique due to the presence of both the hydroxyl group and the thiadiazole moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .

Biological Activity

4-Hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a compound of significant interest due to its unique structural features, including a hydroxyl group and a thiadiazole moiety. This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. The following sections provide an overview of its biological activity, synthesis methods, and detailed research findings.

Chemical Structure

The compound's IUPAC name is 2-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-6-carboxamide. Its molecular formula is C16H16N4O2S, with a molecular weight of 336.39 g/mol. The presence of both the hydroxyl and thiadiazole groups contributes to its biological activity.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes cyclization reactions under controlled acidic or basic conditions. Industrial production may utilize continuous flow synthesis to enhance yield and purity.

Antimicrobial Activity

Research indicates that 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide demonstrates promising antimicrobial properties. A study explored its derivatives against Staphylococcus aureus, identifying several with minimum inhibitory concentration (MIC) values below 1 μg/mL . This suggests potential effectiveness against antibiotic-resistant strains.

Table 1: Antibacterial Activity of Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| g37 | 0.25 - 1 | Methicillin-resistant S. aureus |

| g38 | 0.5 - 2 | E. coli |

| g39 | 0.5 - 3 | Pseudomonas aeruginosa |

The compound's mechanism involves inhibition of DNA gyrase B, crucial for bacterial DNA replication, which highlights its potential as a novel antibacterial agent .

Anticancer Activity

Studies have also investigated the anticancer potential of this compound. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The ability to inhibit enzymes such as DNA topoisomerase further supports its role as an anticancer agent .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 10 - 20 | Inhibition of DNA synthesis |

| MCF7 (breast cancer) | 15 - 30 | Induction of apoptosis |

Case Studies

A notable case study involved the evaluation of various derivatives of the compound against drug-resistant bacterial strains. One derivative demonstrated improved potency compared to vancomycin, indicating that structural modifications can significantly enhance biological activity .

Additionally, cytotoxicity assays on normal human cell lines showed that certain derivatives maintained a favorable selectivity index, suggesting that they could be developed into safer therapeutic agents .

The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in nucleic acid metabolism. Specifically, it inhibits DNA gyrase and topoisomerase II, leading to disruption in DNA replication and transcription processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.